1,2,4-Oxadiazole-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3,5-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of carboxylic acid groups at the 3 and 5 positions of the oxadiazole ring enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be synthesized through several methods:
Two-Stage Protocol: This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases.
One-Pot Synthesis: This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases.
Oxidative Cyclizations: These reactions involve the oxidative cyclization of amidoximes and have found modest application in drug design.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
1,2,4-Oxadiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents used in these reactions include inorganic bases, organic solvents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Oxadiazole-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
1,2,4-Oxadiazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,3-Oxadiazole: This isomer is less stable and less commonly used due to its instability.
1,2,5-Oxadiazole: This isomer is also less stable and less frequently used.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential for forming various derivatives.
Properties
CAS No. |
371214-75-4 |
---|---|
Molecular Formula |
C4H2N2O5 |
Molecular Weight |
158.07 g/mol |
IUPAC Name |
1,2,4-oxadiazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C4H2N2O5/c7-3(8)1-5-2(4(9)10)11-6-1/h(H,7,8)(H,9,10) |
InChI Key |
WGJLPJDOFRKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.